molecular formula C27H31ClN2O2 B12380298 N-Benzylquinine (chloride)

N-Benzylquinine (chloride)

Cat. No.: B12380298
M. Wt: 451.0 g/mol
InChI Key: JYDIJFKNXHPWBJ-DBULPSDSSA-M
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Description

N-Benzylquinine (chloride) is a quaternary ammonium salt derived from quinine, a naturally occurring cinchona alkaloid. This compound features a benzyl group attached to the quinuclidine nitrogen of the cinchona backbone, enhancing its utility as a chiral phase-transfer catalyst (PTC) in asymmetric synthesis. Its applications span pharmaceutical manufacturing and organic chemistry, where it facilitates enantioselective reactions such as alkylations and epoxidations .

Properties

Molecular Formula

C27H31ClN2O2

Molecular Weight

451.0 g/mol

IUPAC Name

(R)-[(2S)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride

InChI

InChI=1S/C27H31N2O2.ClH/c1-3-20-18-29(17-19-7-5-4-6-8-19)14-12-21(20)15-26(29)27(30)23-11-13-28-25-10-9-22(31-2)16-24(23)25;/h3-11,13,16,20-21,26-27,30H,1,12,14-15,17-18H2,2H3;1H/q+1;/p-1/t20?,21?,26-,27+,29?;/m0./s1

InChI Key

JYDIJFKNXHPWBJ-DBULPSDSSA-M

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3CC4CC[N+]3(CC4C=C)CC5=CC=CC=C5)O.[Cl-]

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)CC5=CC=CC=C5)O.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzylquinine (chloride) can be synthesized through a series of chemical reactions involving quinine and benzyl chloride. The typical synthetic route involves the reaction of quinine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of N-Benzylquinine (chloride) involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-Benzylquinine (chloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Benzylquinine (chloride) involves its interaction with molecular targets such as enzymes and receptors. The compound binds to specific sites on these targets, modulating their activity and leading to various biological effects. For example, in its antimalarial action, N-Benzylquinine (chloride) inhibits the polymerization of heme, a crucial process for the survival of the malaria parasite .

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural features, molecular weights, applications, and research findings for N-Benzylquinine (chloride) and related compounds:

Compound Structure Highlights Molecular Weight (g/mol) Primary Applications Key References
N-Benzylquinine (chloride) Benzylated quinuclidine core with a quinoline moiety ~432.45* Chiral phase-transfer catalysis
Benzoquinonium Chloride Cyclohexadiene core with dual benzyl-diethylammonium groups 718.9 Neuromuscular blocking agent
Benzalkonium Chloride (BAC12) C12 alkyl chain linked to benzyl-dimethylammonium 339.45 Antimicrobial surfactant/disinfectant
Succinylmonocholine Chloride Succinyl ester with trimethylammonium group 239.70 Short-acting neuromuscular blocker
N-Benzylcyclohexylamine HCl Cyclohexylamine substituted with benzyl group 225.45 Organic synthesis intermediate
N-Benzyl-2-chloroacetamide Chloroacetamide with benzyl substitution 183.45 Chemical intermediate for agrochemicals

*Estimated based on structural formula.

Key Research Findings and Distinctions

Pharmacological Activity: Benzoquinonium Chloride and Succinylmonocholine Chloride are both neuromuscular blockers but differ in duration of action. Benzoquinonium exhibits prolonged effects due to its rigid bis-quaternary structure, while Succinylmonocholine is hydrolyzed rapidly by plasma cholinesterases . N-Benzylquinine (chloride) lacks direct neuromuscular activity but is pivotal in enantioselective catalysis, enabling synthesis of chiral pharmaceuticals like β-blockers .

Chemical Stability and Solubility: Quaternary ammonium compounds (e.g., Benzalkonium Chloride, N-Benzylquinine) exhibit high water solubility due to their ionic nature.

Antimicrobial vs. Catalytic Roles :

  • Benzalkonium Chloride (BAC12) disrupts microbial membranes via cationic surfactant action, making it a staple in disinfectants .
  • N-Benzylquinine (chloride) leverages its chiral benzyl group to stabilize transition states in asymmetric reactions, achieving enantiomeric excess (ee) >90% in epoxidations .

Structural Complexity and Synthetic Utility: N-Benzylcyclohexylamine HCl serves as a simple amine precursor in alkylation reactions, whereas Benzoquinonium Chloride’s complex bis-ammonium architecture requires multi-step synthesis .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for N-Benzylquinine (chloride), and how can researchers optimize reaction yields?

  • Methodological Answer : The synthesis typically involves quinine modification via nucleophilic substitution with benzyl chloride under anhydrous conditions. Key steps include:

  • Reaction Optimization : Use inert atmosphere (N₂/Ar) and controlled temperature (40–60°C) to minimize side reactions like hydrolysis .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures improves purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .
  • Yield Tracking : Monitor reaction progress with TLC (Rf ~0.5 in 9:1 CH₂Cl₂:MeOH) and adjust stoichiometry (1.2–1.5 eq benzyl chloride per quinine) .

Q. Which spectroscopic techniques are critical for characterizing N-Benzylquinine (chloride)?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish benzyl protons (δ 4.8–5.2 ppm) and quinuclidine carbons .
  • Mass Spectrometry : ESI-MS in positive ion mode (expected [M+H]⁺ ~463 m/z) confirms molecular weight .
  • Elemental Analysis : Verify chloride content via ion chromatography or AgNO₃ titration .

Q. How should researchers design stability studies for N-Benzylquinine (chloride) under varying storage conditions?

  • Methodological Answer :

  • Accelerated Degradation : Expose samples to 40°C/75% RH for 3 months; analyze degradation products via LC-MS .
  • Light Sensitivity : Use amber vials and compare UV-Vis spectra before/after light exposure (ICH Q1B guidelines) .
  • Data Interpretation : Apply Arrhenius kinetics to predict shelf life at 25°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of N-Benzylquinine (chloride) across studies?

  • Methodological Answer :

  • Systematic Review : Follow PRISMA guidelines to identify bias (e.g., cell line variability, assay protocols) .
  • Meta-Analysis : Pool IC₅₀ data using random-effects models; assess heterogeneity via I² statistics .
  • Experimental Replication : Standardize assays (e.g., fixed ATP concentration in kinase inhibition studies) .

Q. What computational strategies are effective for elucidating the catalytic mechanism of N-Benzylquinine (chloride) in asymmetric synthesis?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states at B3LYP/6-31G(d) level to identify stereoelectronic effects .
  • Molecular Dynamics : Simulate solvent interactions (e.g., toluene vs. THF) to explain enantioselectivity trends .
  • Docking Studies : Map ligand-protein interactions using AutoDock Vina; validate with mutagenesis data .

Q. How can advanced chromatographic techniques improve the detection of trace impurities in N-Benzylquinine (chloride)?

  • Methodological Answer :

  • UHPLC-MS/MS : Employ a HILIC column (2.1 × 100 mm, 1.7 µm) with a 0.1% formic acid gradient for polar impurities .
  • Chiral HPLC : Use a Chiralpak IA-3 column to quantify enantiomeric excess (>99% required for pharmacological studies) .
  • Data Validation : Apply ICH Q3A guidelines for impurity thresholds (≤0.15% for unidentified impurities) .

Q. What experimental controls are essential when investigating the cytotoxicity of N-Benzylquinine (chloride) in primary cell lines?

  • Methodological Answer :

  • Positive/Negative Controls : Include staurosporine (apoptosis inducer) and DMSO-only wells .
  • Cell Viability Assays : Use dual methods (MTT + ATP luminescence) to confirm results .
  • Batch Consistency : Test multiple synthesis batches to rule out impurity-driven effects .

Methodological Frameworks

Q. How to design a robust structure-activity relationship (SAR) study for N-Benzylquinine (chloride) derivatives?

  • Answer :

  • Variable Selection : Modify benzyl substituents (e.g., electron-withdrawing groups) while keeping the quinuclidine core intact .
  • Multivariate Analysis : Apply PCA to correlate logP, polar surface area, and IC₅₀ .
  • Hypothesis Testing : Use one-tailed t-tests to validate enhanced activity in derivatives (α = 0.05) .

Q. What strategies ensure reproducibility in scaled-up synthesis of N-Benzylquinine (chloride)?

  • Answer :

  • Process Analytical Technology (PAT) : Implement inline FTIR for real-time monitoring of benzylation .
  • Quality-by-Design (QbD) : Define critical parameters (e.g., stirring rate, solvent purity) via DOE .
  • Batch Records : Document deviations (e.g., temperature spikes >2°C) for root-cause analysis .

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